4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Description
Historical Context of Thiazole-Based Compounds in Drug Discovery
The thiazole nucleus, first synthesized by Alfred Hantzsch in 1887 via the condensation of α-haloketones with thioamides, established itself as a cornerstone of heterocyclic chemistry. Early applications focused on natural product isolation, such as the identification of thiazole-containing antibiotics like penicillin and bacitracin. The discovery of sulfathiazole in the 1940s marked the first therapeutic application, demonstrating potent antibacterial activity through dihydropteroate synthase inhibition. By the late 20th century, systematic modifications of the thiazole scaffold yielded compounds with diverse pharmacological profiles, including the antitumor agent dasatinib and the antidiabetic drug pioglitazone. These advancements underscored the thiazole ring’s capacity to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets.
Position of 2-Aminothiazole Derivatives in Contemporary Research
2-Aminothiazoles occupy a privileged position in medicinal chemistry due to their dual hydrogen-bond donor/acceptor capabilities and metabolic stability. The amino group at C-2 enables participation in Schiff base formation, cyclocondensation reactions, and coordination with metal ions, making these derivatives versatile intermediates for structure-activity relationship (SAR) studies. Modern drug discovery programs have leveraged 2-aminothiazoles to develop kinase inhibitors (e.g., ALK and EGFR inhibitors), antimicrobial agents targeting DNA gyrase, and anti-inflammatory compounds modulating COX-2. The compound this compound exemplifies this trend, with its para-substituted aryl groups engineered to optimize steric and electronic properties for target engagement.
Significance of this compound in Heterocyclic Chemistry
This derivative’s molecular architecture combines three critical elements:
- Thiazole Core : Provides aromatic stability and sites for electrophilic/nucleophilic substitution.
- 4-tert-Butylphenyl Substituent : Enhances lipophilicity and van der Waals interactions with hydrophobic protein pockets.
- 4-Trifluoromethoxyphenyl Group : Introduces electron-withdrawing effects and metabolic resistance via fluorine atoms.
The tert-butyl group’s steric bulk prevents undesired metabolic oxidation, while the trifluoromethoxy moiety improves membrane permeability and bioavailability. Computational studies suggest that these substituents collectively stabilize the molecule’s bioactive conformation, enabling high-affinity binding to adenosine receptors and tyrosine kinases.
Research Evolution and Current Scientific Interest
Recent advances in synthetic methodologies have facilitated the efficient production of complex 2-aminothiazoles. Traditional Hantzsch syntheses, which involve α-haloketones and thioureas, have been augmented by microwave-assisted reactions and catalytic systems using samarium triflate or DMSO, achieving yields exceeding 85%. For this compound, a multi-step approach is hypothesized:
- Step 1 : Friedel-Crafts alkylation of benzene with tert-butyl chloride to form 4-tert-butylbenzene.
- Step 2 : Bromination at the para position using N-bromosuccinimide.
- Step 3 : Hantzsch cyclization with 4-(trifluoromethoxy)phenylthiourea to yield the target compound.
Current investigations focus on derivatizing the amine group to explore SAR and improve pharmacokinetic profiles. Nanoparticle formulations of analogous thiazoles have shown enhanced solubility and tumor-targeting efficiency in preclinical models, suggesting potential applications for this compound in oncotherapy.
Table 1: Comparative Analysis of Thiazole Synthesis Methods
The integration of computational chemistry and high-throughput screening has accelerated the identification of this compound as a lead compound for kinase inhibition. Molecular docking studies predict strong interactions with the ATP-binding pocket of BRAF V600E, a common oncogenic mutation. Ongoing research aims to validate these predictions through in vitro kinase assays and crystallographic analyses.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2OS/c1-19(2,3)14-6-4-13(5-7-14)17-12-27-18(25-17)24-15-8-10-16(11-9-15)26-20(21,22)23/h4-12H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPXNOPCBLCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: The tert-butylphenyl and trifluoromethoxyphenyl groups are introduced through substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.
Coupling Reactions: The final step involves coupling the substituted thiazole with the amine group to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Biological Activity
4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, with the CAS number 1023480-28-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a thiazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 396.43 g/mol |
| Melting Point | Not specified |
| LogP | Not specified |
| Solubility | Not specified |
Research indicates that compounds containing thiazole moieties often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific mechanisms can involve:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Some studies suggest that this compound may interact with specific receptors involved in cell signaling pathways.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity :
- A study demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines, suggesting potential use as anticancer agents.
- The compound's ability to inhibit tumor growth was observed in vitro, particularly against breast and prostate cancer cells.
-
Antimicrobial Properties :
- Preliminary tests indicate that this compound exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics.
- The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving membrane penetration and bioavailability.
-
Anti-inflammatory Effects :
- In animal models, thiazole derivatives have shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazole derivatives. The results indicated that compounds similar to this compound significantly reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines by inducing apoptosis through caspase activation.
Case Study 2: Antimicrobial Activity
In another investigation documented in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial efficacy of thiazole derivatives against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Q & A
Q. What are the recommended synthetic routes for 4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
Answer: A multi-step synthesis involving condensation reactions is typically employed for analogous thiazol-2-amine derivatives. For example:
Thiazole ring formation : React a thiourea derivative with α-haloketones or α-bromoacetophenones under reflux conditions using solvents like ethanol or acetonitrile.
Substituent introduction : Coupling reactions (e.g., Buchwald-Hartwig amination) can introduce aryl groups at the 4-position of the thiazole ring.
Optimization : Adjust reaction temperature (e.g., 80–100°C), catalyst systems (e.g., Pd(OAc)₂ with ligands), and solvent polarity to improve yields. POCl₃ has been used in cyclization steps for related compounds (see ).
Key validation : Monitor reactions via TLC or HPLC, and purify via column chromatography using silica gel (hexane/ethyl acetate gradients).
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amine/thiazole proton environments (e.g., thiazole C2-H typically appears at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (applied to structurally similar compounds in ).
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Management : Segregate chemical waste into halogenated/organic containers and dispose via certified hazardous waste services.
- Exposure Mitigation : Avoid inhalation/contact; use HEPA-filtered respirators if aerosolization occurs. Emergency showers/eyewash stations must be accessible.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antitumor activity of this compound, and what assays are most informative?
Answer:
- In vitro screening : Use MTT or CellTiter-Glo® assays against cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) .
- Mechanistic studies :
- Apoptosis assays : Annexin V/PI staining with flow cytometry.
- Target identification : Kinase profiling or thermal shift assays to identify binding partners.
- In vivo models : Administer compound (e.g., 10–50 mg/kg) in xenograft mouse models; monitor tumor volume and toxicity via histopathology .
Q. How can structural modifications of this compound improve its pharmacokinetic properties, and what computational tools guide these changes?
Answer:
- Lipophilicity adjustments : Introduce polar groups (e.g., -OH, -COOH) to reduce logP. Use SwissADME to predict bioavailability.
- Metabolic stability : Replace metabolically labile groups (e.g., trifluoromethoxy) with bioisosteres. CYP450 inhibition assays assess metabolic pathways.
- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .
Q. How should contradictory data between in vitro and in vivo efficacy studies be resolved?
Answer:
- Dose optimization : Re-evaluate in vivo dosing regimens (frequency, route) to align with in vitro exposure levels.
- Pharmacokinetic analysis : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability.
- Tumor microenvironment factors : Assess hypoxia or stromal interactions using 3D spheroid models or co-culture systems .
Q. What strategies are effective in elucidating the compound’s mechanism of action using omics approaches?
Answer:
- Transcriptomics : RNA-seq or Connectivity Map analysis () to identify gene-expression signatures linked to known drugs.
- Proteomics : SILAC or TMT labeling to quantify protein abundance changes post-treatment.
- Pathway enrichment : Use DAVID or GSEA to map affected pathways (e.g., apoptosis, cell cycle).
Methodological Notes
- Synthetic Challenges : Trace moisture can deactivate catalysts; ensure anhydrous conditions for coupling steps.
- Data Reproducibility : Validate biological assays across ≥3 independent experiments with statistical rigor (p<0.05, ANOVA).
- Structural Insights : Compare DFT-calculated (e.g., Gaussian) and experimental NMR/X-ray data to resolve conformational ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
